molecular formula C21H29N5O4 B5547731 8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5547731
M. Wt: 415.5 g/mol
InChI Key: ZJPCTDRIGNPIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to the specified compound often involves condensation reactions, with precursors including diethylacetal of dimethylformamide and amino-imidazoles, leading to polymethylenehypoxanthines as intermediates for further derivatization (Nilov et al., 1995). These processes are crucial for introducing various substituents that modify the compound's properties and biological activity.

Molecular Structure Analysis

The molecular structure of closely related compounds features a purine skeleton that is critical for interaction with biological molecules. The crystal structure analyses reveal a layered packing dominated by hydrogen bonds and electrostatic interactions, contributing to the compound's stability and potential biological interactions (Shukla et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically explore the reactivity of the purine moiety, leading to various derivatives with altered chemical and biological properties. For instance, the reaction with amines can yield amino derivatives, crucial for enhancing pharmacological activity or altering physicochemical characteristics (Romanenko et al., 2016).

properties

IUPAC Name

8-[2-(3,4-diethoxyphenyl)ethylamino]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-6-26-17-18(24(4)21(28)25(5)19(17)27)23-20(26)22-12-11-14-9-10-15(29-7-2)16(13-14)30-8-3/h9-10,13H,6-8,11-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPCTDRIGNPIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NCCC3=CC(=C(C=C3)OCC)OCC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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